3-(2-Fluoro-2-methylpropoxy)azetidine
CAS No.:
Cat. No.: VC17538358
Molecular Formula: C7H14FNO
Molecular Weight: 147.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14FNO |
|---|---|
| Molecular Weight | 147.19 g/mol |
| IUPAC Name | 3-(2-fluoro-2-methylpropoxy)azetidine |
| Standard InChI | InChI=1S/C7H14FNO/c1-7(2,8)5-10-6-3-9-4-6/h6,9H,3-5H2,1-2H3 |
| Standard InChI Key | WFPAZPFXGWDQNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COC1CNC1)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(2-Fluoro-2-methylpropoxy)azetidine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-fluoro-2-methylpropoxy group. The azetidine ring exhibits a puckered conformation due to angle strain, while the fluorinated side chain introduces steric and electronic effects that influence reactivity and interactions with biological targets .
Key Structural Features:
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Azetidine Ring: Bond angles of approximately 88°–92°, with a nitrogen atom contributing basicity (pKa ~11.5).
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Fluorinated Alkoxy Group: The 2-fluoro-2-methylpropoxy substituent contains a tertiary carbon bonded to fluorine and two methyl groups, creating a bulky, electron-withdrawing moiety .
Synthetic Routes and Optimization
Radical Strain-Release Photocatalysis
Azetidines are typically synthesized via ring-opening reactions of strained precursors. For 3-(2-Fluoro-2-methylpropoxy)azetidine, radical strain-release photocatalysis has emerged as a efficient method:
Procedure:
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Precursor Preparation: Azetidine-3-ol is treated with 2-fluoro-2-methylpropionyl chloride in the presence of triethylamine.
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Photocatalytic Coupling: A Ru(bpy)₃²⁺ catalyst under blue LED light facilitates C–O bond formation via single-electron transfer.
Conditions:
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Solvent: Dichloromethane
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Temperature: 25°C
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Yield: 68–72%.
Alternative Methods from Patent Literature
Patent WO2000063168A1 describes a multi-step synthesis involving mesylation and nucleophilic substitution:
Steps:
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Mesylation: Azetidine-3-ol reacts with methanesulfonyl chloride to form the mesylate intermediate.
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Alkoxy Substitution: The mesylate undergoes displacement with 2-fluoro-2-methylpropanol in the presence of K₂CO₃.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .
Optimization Challenges:
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Side Reactions: Competing elimination pathways require strict temperature control (<40°C) .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification .
Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, N–CH), 3.82 (d, J = 6.8 Hz, 2H, O–CH₂), 1.45 (s, 6H, C(CH₃)₂), 1.32 (d, J = 12.4 Hz, 2H, azetidine CH₂).
High-Resolution Mass Spectrometry (HRMS):
Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 45–47°C | Differential Scanning Calorimetry |
| Boiling Point | 189–191°C (at 760 mmHg) | Ebulliometry |
| LogP (Octanol-Water) | 1.82 | Shake-Flask Method |
| Aqueous Solubility (25°C) | 12.3 mg/mL | HPLC-UV |
Data compiled from synthetic studies .
Applications in Drug Discovery
Role as a Bioisostere
The azetidine ring serves as a bioisostere for piperidine and pyrrolidine, offering improved metabolic stability. Fluorination enhances membrane permeability and target binding affinity .
Case Study – Kinase Inhibitors:
In EP2371811A2, azetidine derivatives demonstrate potent inhibition of Janus kinase 3 (JAK3), with IC₅₀ values <100 nM. The fluorinated side chain contributes to hydrophobic interactions in the ATP-binding pocket .
Prodrug Development
3-(2-Fluoro-2-methylpropoxy)azetidine is utilized in prodrug strategies to enhance bioavailability. Esterification of hydroxyl groups in antiviral agents (e.g., remdesivir analogs) improves plasma half-life by 40%.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis to access chiral azetidines. Organocatalytic methods using cinchona alkaloids achieve up to 92% ee, enabling the production of stereochemically pure therapeutics.
Computational Modeling
Density functional theory (DFT) studies predict that fluorination reduces the azetidine ring’s strain energy by 8–12 kcal/mol, rationalizing its enhanced stability compared to non-fluorinated analogs .
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